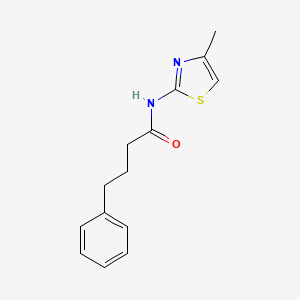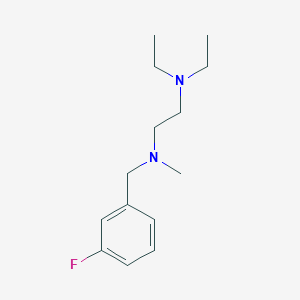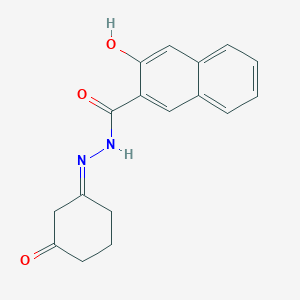
N-(2-propyl-2H-tetrazol-5-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-propyl-2H-tetrazol-5-yl)nicotinamide, also known as PTZNI, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTZNI is a tetrazole derivative of nicotinamide that has been synthesized using various methods.
作用机制
N-(2-propyl-2H-tetrazol-5-yl)nicotinamide exerts its therapeutic effects through various mechanisms of action, including antioxidant, anti-inflammatory, and anticancer activities. N-(2-propyl-2H-tetrazol-5-yl)nicotinamide scavenges free radicals and reduces oxidative stress, which plays a crucial role in the pathogenesis of various diseases. Moreover, N-(2-propyl-2H-tetrazol-5-yl)nicotinamide inhibits the production of pro-inflammatory cytokines and reduces inflammation. Additionally, N-(2-propyl-2H-tetrazol-5-yl)nicotinamide induces apoptosis and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-propyl-2H-tetrazol-5-yl)nicotinamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. N-(2-propyl-2H-tetrazol-5-yl)nicotinamide also regulates the expression of various genes involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
One of the advantages of using N-(2-propyl-2H-tetrazol-5-yl)nicotinamide in lab experiments is its potential therapeutic applications in various scientific research areas. Moreover, N-(2-propyl-2H-tetrazol-5-yl)nicotinamide is easy to synthesize and has a high yield using various methods. However, one of the limitations of using N-(2-propyl-2H-tetrazol-5-yl)nicotinamide is its limited solubility in water, which may affect its bioavailability.
未来方向
There are various future directions for the research on N-(2-propyl-2H-tetrazol-5-yl)nicotinamide, including investigating its potential therapeutic applications in other scientific research areas, such as diabetes and cardiovascular diseases. Moreover, further studies are needed to understand the mechanism of action of N-(2-propyl-2H-tetrazol-5-yl)nicotinamide and its effects on various signaling pathways. Additionally, developing N-(2-propyl-2H-tetrazol-5-yl)nicotinamide analogs with improved solubility and bioavailability may enhance its therapeutic potential.
Conclusion:
In conclusion, N-(2-propyl-2H-tetrazol-5-yl)nicotinamide is a novel compound that has shown potential therapeutic applications in various scientific research areas. N-(2-propyl-2H-tetrazol-5-yl)nicotinamide exerts its therapeutic effects through various mechanisms of action, including antioxidant, anti-inflammatory, and anticancer activities. Although N-(2-propyl-2H-tetrazol-5-yl)nicotinamide has advantages and limitations for lab experiments, there are various future directions for the research on N-(2-propyl-2H-tetrazol-5-yl)nicotinamide, including investigating its potential therapeutic applications in other scientific research areas and developing N-(2-propyl-2H-tetrazol-5-yl)nicotinamide analogs with improved solubility and bioavailability.
合成方法
N-(2-propyl-2H-tetrazol-5-yl)nicotinamide can be synthesized using various methods, including the reaction of nicotinamide with propyl azide and sodium azide in the presence of copper (I) iodide, or the reaction of nicotinamide with propyl bromide and sodium azide in the presence of copper (I) iodide. The yield of N-(2-propyl-2H-tetrazol-5-yl)nicotinamide using these methods ranges from 30% to 80%.
科学研究应用
N-(2-propyl-2H-tetrazol-5-yl)nicotinamide has shown potential therapeutic applications in various scientific research areas, including neuroprotection, anti-inflammatory, and anticancer activities. Studies have shown that N-(2-propyl-2H-tetrazol-5-yl)nicotinamide protects neurons from oxidative stress and reduces inflammation in animal models. Moreover, N-(2-propyl-2H-tetrazol-5-yl)nicotinamide has also demonstrated anticancer activity against various cancer cell lines.
属性
IUPAC Name |
N-(2-propyltetrazol-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-2-6-16-14-10(13-15-16)12-9(17)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOASPRKQNFEBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propyl-2H-tetrazol-5-yl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)


![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)

![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)





![2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)